Panobinostat

Content Navigation

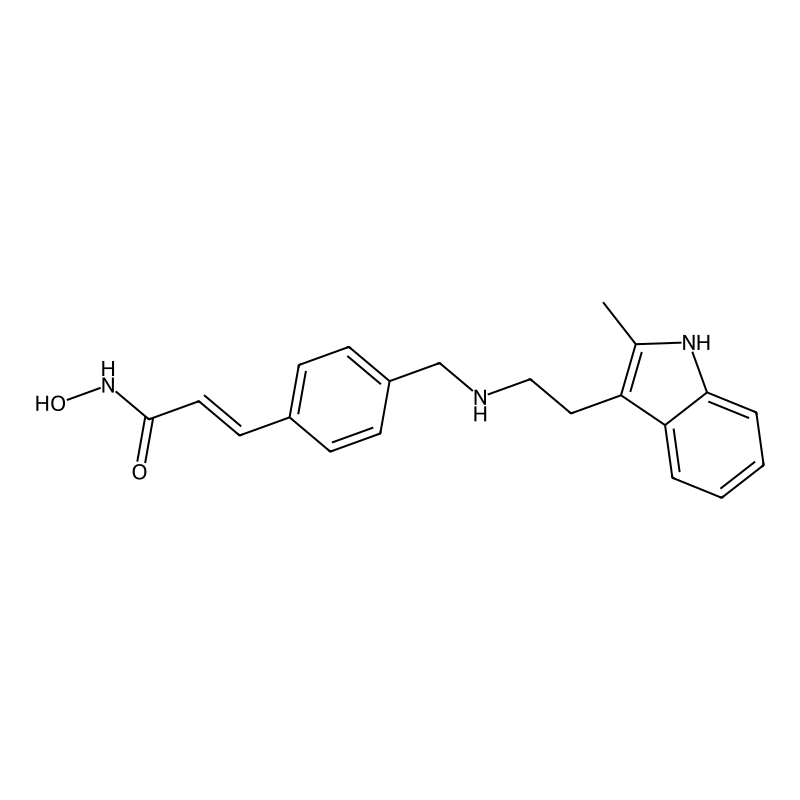

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: A Multi-Pathway Attack on Cancer Cells

Panobinostat is a pan-deacetylase inhibitor (pan-DACi) that targets Class I, II, and IV zinc-dependent HDAC enzymes [1] [2] [3]. Its mechanism involves several key pathways:

- Epigenetic Modulation & Gene Expression: this compound inhibits HDACs, leading to accumulation of acetylated histones. This relaxes chromatin structure, allowing transcription of genes that had been silenced in cancer cells, including tumor suppressor genes [2] [4].

- Protein Degradation Pathways: Inhibition of HDAC6 disrupts the aggresome pathway, which cells use to dispose of misfolded proteins. Combined with proteasome inhibitors like bortezomib, this causes lethal accumulation of toxic proteins in myeloma cells [1] [3].

- Apoptosis and Cell Cycle Arrest: Treatment leads to increased levels of the cell cycle regulator p21, elevated activity of caspase-3/7, and cleavage of PARP. It also decreases levels of anti-apoptotic factors like Bcl-2 and Bcl-XL, driving cells toward programmed cell death [2].

- Additional Anticancer Effects: The drug also demonstrates anti-angiogenic properties and can remodel the tumor microenvironment [2].

The following diagram illustrates the key mechanistic pathways of this compound:

Key molecular pathways of this compound-induced cancer cell death.

Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic parameters of this compound:

| Parameter | Value / Description | Source |

|---|---|---|

| Bioavailability | 21% (significant first-pass effect) | [5] [6] [3] |

| Tmax (Time to Cmax) | ~1-2 hours | [5] [3] |

| Cmax (20 mg dose) | 21.6 ng/mL | [5] |

| Protein Binding | ~90% | [6] |

| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2D6, CYP2C19 (minor) | [5] [6] [3] |

| Elimination Half-life | ~30-37 hours | [6] [3] |

| Route of Elimination | Feces (44-77%), Urine (29-51%) | [6] [3] |

| Effect of Food | No significant effect on bioavailability | [1] |

Clinical Application and Regulatory Status

This compound received accelerated FDA approval in 2015 for combination treatment of relapsed or refractory multiple myeloma, used with bortezomib and dexamethasone in patients who had received at least two prior regimens [7] [4] [8]. This approval was based on improved progression-free survival observed in the Phase III PANORAMA-1 trial [4] [9].

However, in March 2022, the FDA withdrew this compound's approval for multiple myeloma. The withdrawal occurred because the sponsor could not complete the required post-approval clinical trials to verify and describe the drug's clinical benefit, a condition of the accelerated approval pathway [9]. Despite this withdrawal, research continues, including clinical trials for other cancers such as diffuse intrinsic pontine glioma (DIPG) and Hodgkin's lymphoma [10] [8].

Key Safety and Handling Considerations

- Boxed Warnings: The U.S. labeling included boxed warnings for severe diarrhea and severe/fatal cardiac events (e.g., cardiac ischemia, arrhythmias, ECG changes) [7] [4].

- Hematologic Toxicity: Myelosuppression, particularly thrombocytopenia, neutropenia, and lymphocytopenia, was a common dose-limiting toxicity [5] [4].

- Drug Interaction Considerations:

- CYP3A4 Inhibitors (e.g., ketoconazole) increase this compound plasma concentration; dose reduction is recommended [1] [4].

- CYP3A4 Inducers (e.g., rifampin) may decrease this compound efficacy and should be avoided [4].

- This compound itself is an inhibitor of CYP2D6, which can affect concentrations of co-administered drugs metabolized by this enzyme, such as dexamethasone [5].

- Hepatic Impairment: Hepatic impairment increases this compound plasma concentration, suggesting a need for lower starting doses in patients with mild to moderate impairment [5].

Experimental Research and Protocols

For researchers, key experimental findings and methodological considerations include:

- In Vitro Cytotoxicity: this compound exhibits potent activity at nanomolar concentrations (LD90 for 90% cell death ranges from 14-541 nM across various cancer cell lines) [1]. Hematologic malignancy cell lines are generally more sensitive than solid tumor lines [1].

- Drug Combination Synergy: A well-documented synergistic effect exists with the proteasome inhibitor bortezomib [3]. Preclinical studies also show synergy with sirolimus against pancreatic cancer cells [6].

- Pharmacodynamic Biomarker Assay: A standard method to confirm HDAC inhibitory activity in vitro and in vivo is to measure levels of acetylated histone H3 in target cells using western blotting or immunofluorescence [2] [10]. An increase in acetylation confirms on-target engagement.

- Dosing Schedule: Continuous dosing in early trials led to dose-limiting QTc prolongation. Subsequent studies established that intermittent dosing schedules (e.g., three times per week) improve tolerability [1].

This compound remains a powerful tool for probing HDAC biology and a candidate for drug repurposing efforts. Its multifaceted mechanism and research applications provide a strong foundation for ongoing scientific exploration.

References

- 1. Profile of this compound and its potential for treatment in ... [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms underlying the clinical efficacy of ... [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Farydak (this compound): First HDAC Inhibitor Approved for ... [ahdbonline.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. This compound - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. This compound | Ligand page [guidetopharmacology.org]

- 9. FDA withdrawal of this compound for the treatment of R/R MM [multiplemyelomahub.com]

- 10. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

panobinostat discovery and development

Rationale for Targeting HDACs

The discovery of panobinostat was grounded in the rationale that epigenetic dysregulation is a key event in tumorigenesis.

- Epigenetic Dysregulation in Cancer: In addition to genetic mutations, heritable changes in gene expression that do not involve DNA sequence alterations (e.g., post-translational modifications of histone proteins) are common in cancer and can be a preliminary transforming event. [1]

- HDAC Function: HDACs work alongside histone acetylases (HATs) to control gene expression. An imbalance between these activities can lead to the silencing of critical tumor suppressor genes. [2] [1]

- Expanded Mechanism: Beyond histones, HDACs regulate many non-histone proteins, including transcription factors (p53, NF-κB), and proteins involved in DNA repair (Ku70), protein stability (Hsp90), and cell structure (α-tubulin). Inhibiting HDACs disrupts these oncogenic pathways. [1]

Mechanism of Action of this compound

This compound is a potent, oral, pan-deacetylase (pan-DAC) inhibitor, active against Class I, II, and IV HDACs at nanomolar levels. [3] [2] [1] Its therapeutic effects are mediated through multiple interconnected mechanisms as shown in the following diagram and table.

This compound's multi-faceted mechanism of action. [2] [1]

The following table summarizes the key mechanistic pathways and their biological consequences.

| Mechanism / Pathway | Key Components / Markers | Biological / Therapeutic Outcome |

|---|---|---|

| Epigenetic Modulation [2] [1] | Histone hyperacetylation (H3K4me3, AcH3K9,14); Open chromatin | Altered gene expression; Re-expression of silenced tumor suppressors |

| Cell Cycle Arrest [2] | Increased p21; Modulation of E2F1 | G2/M or G1 phase arrest; Inhibition of proliferation |

| Apoptosis Induction [2] | Increased caspase-3/7; Cleaved PARP; Decreased Bcl-2, Bcl-XL | Activation of both intrinsic & extrinsic apoptosis pathways |

| Protein Stability & Degradation [1] | Inhibition of Hsp90; Disruption of aggresome pathway; α-tubulin hyperacetylation | Oncoprotein degradation (e.g., Bcr-Abl); Accumulation of misfolded proteins; Cell stress |

| Immune & Tumor Microenvironment [2] | Upregulated PD-L1, IFN-γR1; Angiogenesis inhibition | Potential immunomodulatory effects |

Clinical Development and Applications

This compound received FDA accelerated approval in February 2015 for the treatment of multiple myeloma. [3]

| Development Aspect | Key Details |

|---|---|

| Approved Indication | Relapsed or refractory multiple myeloma (in combination with bortezomib and dexamethasone) for patients who have received ≥ 2 prior regimens. [3] [4] |

| Clinical Trial (Example) | PANORAMA-1: Phase III trial leading to approval. PANEX: Expansion protocol confirming efficacy and safety, including use of subcutaneous bortezomib. [4] |

| Typical Dosing | 20 mg orally, three times per week. [4] |

| Common Adverse Events (Grade 3/4) | Thrombocytopenia (47%), fatigue (31%), dehydration (26%), diarrhea (18%). [4] |

| Boxed Warnings | Severe diarrhea and severe/fatal cardiac events. Administered with a Risk Evaluation and Mitigation Strategy (REMS). [3] |

Preclinical Experimental Models

Key preclinical experiments established this compound's efficacy and supported its clinical translation.

| Experimental Area | Model / Assay Type | Key Methodology / Protocol Outline |

|---|

| In Vitro Cytotoxicity & Viability [5] | MTT viability assay; Patient-derived xenograft (PDX) cell lines; Cancer cell lines (e.g., HUH6, HepG2). | 1. Seed 5×10⁴ cells/well in 96-well plates. 2. Expose to drug concentration range (e.g., 5 nM–100 µM) for 48h. 3. Add MTT reagent and incubate. 4. Measure formazan crystal absorbance. Calculate IC₅₀ and AUC. | | Mechanism & Pathway Analysis [5] | Western Blot; RNA Sequencing; Apoptosis assays. | 1. Western Blot: Isolate whole cell/nuclear proteins (20 µg), separate on 4-20% gradient gel, transfer, incubate with primary (overnight, 4°C) and secondary antibodies, detect via ECL. [5] 2. RNA-Seq: Isolate RNA, prepare library, sequence (e.g., HiSeq2500), align reads, perform differential expression (e.g., DESeq2) and pathway analysis (GSEA). [5] 3. Apoptosis: Use CellEvent Caspase-3/7 Green reagent; detect fluorescent positive cells. [5] | | In Vivo Efficacy [5] | Patient-Derived Xenograft (PDX) models; Genetically engineered mouse models. | 1. Implant patient-derived tumor cells into immunodeficient mice. 2. Randomize and treat with vehicle vs. This compound (or combinations). 3. Monitor tumor volume/growth. 4. Perform histological and molecular analysis on excised tumors. |

Emerging Research and Future Directions

Research continues to explore this compound's potential in other cancers and novel combinations.

- Pediatric Brain Tumors: this compound is a potent inhibitor of tumor cell growth in preclinical models of diffuse intrinsic pontine glioma (DIPG) and is being evaluated in clinical trials (e.g., NCT02717455). Challenges include poor blood-brain barrier penetration, investigated via convection-enhanced delivery. [6]

- Solid Tumors: Drug prioritization platforms identified this compound as highly efficacious in metastatic hepatoblastoma (HB), where its effect is mediated by post-translational obstruction of the MYC oncoprotein. [5]

- Novel Mechanisms: Studies reveal this compound can inhibit breast cancer progression via a Vps34-mediated exosomal pathway, stimulating exosome release and regulating secretory autophagy. [7]

- Neurological Disorders: Preclinical studies show this compound ameliorates experimental autoimmune encephalomyelitis (EAE) by inhibiting microglia-mediated neuroinflammation and mitochondrial dysfunction. [8]

- Combination Therapies: A key strategy involves combining this compound with other agents to overcome resistance, such as proteasome inhibitors (bortezomib), histone demethylase inhibitors (GSK-J4), or conventional chemotherapy, showing synergistic effects. [6] [5] [1]

This compound serves as a prime example of rational drug design targeting epigenetic mechanisms. Its continued study across cancer types and investigation into predictive biomarkers will help clinicians and researchers better define its role in the therapeutic landscape.

References

- 1. Development of the pan-DAC inhibitor this compound ... [sciencedirect.com]

- 2. Molecular mechanisms underlying the clinical efficacy of... [pubmed.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 4. An Expanded Treatment Protocol of this compound Plus ... [sciencedirect.com]

- 5. Drug prioritization identifies this compound as a tailored ... [pmc.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 7. This compound inhibits breast cancer progression via Vps34 ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Attenuates Experimental Autoimmune ... [pmc.ncbi.nlm.nih.gov]

panobinostat epigenetic regulation chromatin structure

Mechanisms of Action and Signaling Pathways

Panobinostat's therapeutic effects are mediated through a network of interconnected sub-pathways that are initiated by HDAC inhibition.

Visual summary of this compound's multifaceted mechanism of action, from HDAC inhibition to diverse anti-cancer effects.

Key Experimental Data and Protocols

For researchers designing experiments, the following quantitative data and methodological details from preclinical studies serve as a valuable reference.

Table 2: In Vitro Potency (IC₅₀) of this compound in Preclinical Models

| Cancer Type | Cell Line / Model | IC₅₀ Value (nM) | Exposure Time | Key Readouts |

|---|---|---|---|---|

| Medulloblastoma [1] | UW228 | 54 nM | 72 h | Cell viability (CCK assay) |

| Medulloblastoma [1] | UW426 | 67 nM | 72 h | Cell viability (CCK assay) |

| Medulloblastoma [1] | MED8A | 46 nM | 72 h | Cell viability (CCK assay) |

| Epithelioid Sarcoma [2] | VAESBJ | Low nanomolar range | 72 h | Anti-proliferation (IncuCyte) |

| Rhabdoid Tumor [2] | A204 | Low nanomolar range | 72 h | Anti-proliferation (IncuCyte) |

Table 3: In Vivo Efficacy in Human Tumor Xenograft Models

| Cancer Type | Model | Dosing Regimen | Key Finding | Reference |

|---|---|---|---|---|

| Epithelioid Sarcoma | VAESBJ xenografts | Not fully detailed | Significant tumor growth inhibition | [2] |

| Medulloblastoma | Leptomeningeal seeding model | Intraperitoneal injection | Significantly decreased spinal seeding and survival benefit | [1] |

Core Experimental Protocols

- Proliferation/Viability Assays:

- Method: Cells are seeded in 96-well plates and treated with a dose range of this compound. Viability is assessed after 72 hours using colorimetric assays like MTS [2] or CCK-8 [1]. Real-time, longitudinal monitoring can be performed using live-cell imaging systems (e.g., IncuCyte ZOOM) to calculate confluence over time [2].

- Apoptosis Assays:

- Method: Cells are treated with this compound for 24-72 hours. Apoptosis is quantified by Fluorescence-Activated Cell Sorting (FACS) after staining with FITC Annexin V and propidium iodide [2]. Alternatively, apoptosis induction can be confirmed by measuring the expression of cleaved caspase-3 via immunoblotting or immunocytochemistry [1].

- Migration and Adhesion Assays (for metastatic potential):

- Migration: The wound scratch method using tools like the IncuCyte WoundMaker is employed. The rate of gap closure by migrating cells is measured and compared between treated and control groups [1].

- Adhesion: Cells are seeded onto plates coated with major extracellular matrix substrates (e.g., fibronectin, collagen I). The strength of adhesion is quantified by measuring the number of cells that remain attached after washing [1].

- Mechanistic Analysis via Protein Expression:

- Method: The effects of this compound on key proteins are typically analyzed by western blot. Common targets to investigate include acetylated histone H3 (a direct marker of drug activity), cell cycle regulators (e.g., CCND1), pro-apoptotic proteins (e.g., cleaved caspase-3), and proteins of interest like ID3 and differentiation markers (e.g., synaptophysin, NeuroD1) [1].

Combination Therapy and Clinical Translation

The true potential of this compound is realized in combination regimens, which have demonstrated success in overcoming therapy resistance.

- Synergy with Proteasome Inhibitors: The combination of this compound with the proteasome inhibitor bortezomib is FDA-approved for relapsed/refractory multiple myeloma. The PANORAMA-1 phase III trial showed this combination significantly improved median progression-free survival (PFS) compared to placebo (11.99 vs. 8.08 months) [3]. An expanded access protocol (PANEX) confirmed the regimen's efficacy and suggested improved tolerability with subcutaneous bortezomib administration [4].

- Sensitization to Targeted Therapies: Preclinical data shows this compound can modulate growth factor receptor expression (e.g., EGFR, FGFR2) in sarcoma models, which sensitizes tumor cells to subsequent treatment with targeted agents like the EGFR inhibitor erlotinib, leading to enhanced apoptosis [2].

Critical Research Considerations

- Blood-Brain Barrier (BBB) Penetration: This is a crucial factor for CNS malignancies. Evidence on this compound's CNS penetration is mixed and may be species- and model-dependent [5]. It is a substrate for efflux transporters like P-gp, which can limit its brain distribution. Therefore, direct measurement of unbound drug concentrations in the brain is recommended in preclinical studies rather than relying solely on plasma or cerebrospinal fluid levels [5].

- Regulation of microRNA Biogenesis: this compound post-transcriptionally regulates Dicer, a key enzyme in microRNA biogenesis. It increases Dicer protein levels but, paradoxically, decreases its enzymatic activity. This indicates that Dicer protein levels alone are not a reliable biomarker of its functional activity, a critical point for mechanistic studies [6].

References

- 1. This compound, a histone deacetylase inhibitor, suppresses ... [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor this compound induces antitumor ... [pmc.ncbi.nlm.nih.gov]

- 3. PANORAMA-1 study to assess efficacy of this compound in ... [multiplemyelomahub.com]

- 4. An Expanded Treatment Protocol of this compound Plus ... [sciencedirect.com]

- 5. Central Nervous System Distribution of this compound in ... [sciencedirect.com]

- 6. The epigenetic regulation of Dicer and microRNA ... [pmc.ncbi.nlm.nih.gov]

panobinostat neuroprotective effects Huntington's disease

Mechanism of Action: Epigenetic Modulation

Panobinostat is a pan-histone deacetylase (HDAC) inhibitor that primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. Its neuroprotective effects in Huntington's disease are primarily mediated through the following actions:

- Histone Hyperacetylation: By inhibiting HDACs, this compound increases the acetylation of histones, particularly at H3 and H4 sites. This leads to a more relaxed chromatin structure, facilitating gene transcription [1] [2]. In HD, this counteracts the transcriptional repression caused by mutant huntingtin (mHTT) protein.

- Reversal of Transcriptional Dysregulation: A core feature of HD pathogenesis is the widespread disruption of gene expression, which occurs early in the disease process [2]. This compound helps restore transcriptional homeostasis, promoting the expression of genes essential for neuronal function and survival.

- Prevention of Neuronal Atrophy: Treatment with this compound has been shown to prevent striatal neuronal atrophy and reverse aberrant neuronal differentiation in HD rodent models, providing proof-of-concept that early therapeutic intervention can correct neurodevelopmental changes caused by mHTT [1].

The diagram below illustrates the core mechanism of action of this compound in the context of HD pathophysiology:

This compound counters mHTT-induced gene suppression by inhibiting HDACs and promoting histone acetylation.

Preclinical Evidence from HD Models

The therapeutic potential of this compound is supported by evidence from multiple Huntington's disease mouse models:

| HD Model | Reported Effects of this compound | Key Observations | Citation |

|---|---|---|---|

| R6/2 & other HD mouse models | Amelioration of molecular, cellular, pathological, and behavioral phenotypes. | Prevention of striatal neuronal atrophy; enhancement of motor performance. | [1] |

| HD rodent models (early intervention) | Reversal of early cellular, molecular, and behavioral phenotypes. | Proof-of-concept that neurodevelopmental changes are reversible. | [1] |

| General HD mouse models | Induction of histone hyperacetylation; improvement of pathological and behavioral phenotypes. | Confirmation of target engagement and functional benefit. | [1] |

Experimental Protocols & Dosing

Key methodological details from preclinical studies provide a framework for investigating this compound in HD models. The table below summarizes dosing and administration strategies, including data from a stroke study that illustrates CNS target engagement despite a lack of functional improvement in that specific context [3].

| Parameter | Details from Preclinical Studies |

|---|---|

| Dosing Regimen | In an HD study, low-dose this compound was administered at pre-weaning age [1]. In a stroke model, doses of 3 mg/kg and 10 mg/kg were administered intraperitoneally every other day from day 5 to 15 post-stroke [3]. |

| Administration Route | Intraperitoneal (i.p.) injection [3]. |

| Vehicle Composition | 4.5% DMSO, Solutol HS-15 (15%), ethanol (10%), and saline (75%) [3]. |

| Evidence of CNS Target Engagement | Dose-dependent increase in acetylated histone H3 was observed in the peri-infarct cortex of drug-treated animals in a stroke study, confirming that this compound engages its target in the brain [3]. |

The typical workflow for a preclinical efficacy study of this compound in rodent models of Huntington's disease can be visualized as follows:

Generalized workflow for evaluating this compound efficacy in HD rodent models.

Critical Research Considerations

When evaluating this compound as a potential therapeutic for Huntington's disease, several critical challenges and knowledge gaps must be considered:

- Blood-Brain Barrier (BBB) Penetrance: The CNS penetration of this compound is a subject of ongoing research. While some studies suggest it is BBB penetrable, its distribution may be limited, and achieving effective concentrations in the brain remains a challenge [4] [1]. Advanced delivery methods, such as convection-enhanced delivery, are being explored to overcome this barrier [1].

- Toxicity and Side Effects: this compound's broad pan-HDAC inhibition profile is associated with significant adverse effects [1]. This has spurred interest in developing more selective Class I HDAC inhibitors, which may offer a better safety profile while retaining therapeutic benefits [1].

- Lack of Clinical Translation: Despite promising preclinical results in HD models, it is important to note that this compound failed to improve motor recovery in a clinically relevant model of stroke when combined with physical rehabilitation [3]. This highlights the potential disconnect between efficacy in animal models and human therapeutic outcomes.

Future Research Directions

To advance this compound for Huntington's disease treatment, future work should focus on:

- Optimizing Delivery: Investigating novel formulations or delivery systems to enhance brain penetration and reduce systemic exposure.

- Combination Therapies: Exploring synergies with other therapeutic approaches, such as those targeting autophagy or mitochondrial function.

- Biomarker Development: Identifying robust biomarkers of target engagement and efficacy to better guide clinical trials.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Epigenetic regulation in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Histone Deacetylase Inhibitors this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. Central Nervous System Distribution of this compound in ... [sciencedirect.com]

panobinostat blood-brain barrier penetration challenges

Evidence on BBB Penetration: A Contested Area

The central challenge is the discrepancy between panobinostat's robust ability to kill brain tumor cells in laboratory dishes and its inconsistent performance in living organisms. The core of this problem lies in whether the drug can effectively cross the BBB to reach its target.

The table below summarizes key preclinical and clinical findings that highlight the current controversy:

| Source / Context | Key Finding on BBB Penetration | Supporting Data / Rationale |

|---|

| Mouse Model (2021 Study) [1] [2] | Achieves effective brain concentrations | • Brain-to-plasma AUC ratio: 2.63 • Brain Cmax: 60.5 ng/g (vs. plasma Cmax: 27.3 ng/mL) • Concentrations exceeded IC50 for DIPG cell lines | | Non-Human Primates & Human Patients [3] | Limited CNS penetration | • CSF concentrations used as a surrogate suggest poor delivery • Identified as a substrate for efflux transporters (P-gp and Bcrp) | | Clinical Trial (Recurrent Glioblastoma) [3] | Lack of overall survival benefit | Oral this compound + bevacizumab failed to increase survival, suggesting insufficient tumor exposure | | Mouse Model of DIPG [3] | No overall survival benefit | Lack of efficacy despite potent in vitro activity implies inadequate brain penetration |

Mechanisms and Challenges in CNS Delivery

The conflicting evidence can be understood by examining the drug's properties and the BBB's defense mechanisms.

- Physicochemical Properties: this compound has a moderate molecular weight (349.4 g/mol) and is lipophilic, which are favorable traits for passive diffusion across the BBB [1].

- Efflux Transporters: A major hindrance is that this compound is a confirmed substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp) [3] [1]. These proteins are highly expressed in the brain's capillaries and actively pump the drug back into the bloodstream, significantly reducing its brain concentration.

- Protein Binding: High plasma protein binding (around 90%) reduces the fraction of free, pharmacologically active drug available to cross the BBB [1].

Strategies to Overcome the BBB Delivery Hurdle

Given the limitations of systemic administration, researchers are focusing on a direct approach to ensure the drug reaches the brain tumor.

Convection-Enhanced Delivery (CED) of MTX110 CED is a surgical technique that bypasses the BBB by using a small catheter to infuse drugs directly into the brain tissue under positive pressure, allowing for widespread distribution [4].

- The Formulation: this compound itself has poor water solubility, making it unsuitable for CED. MTX110 is a water-soluble formulation developed specifically for this purpose [5] [4].

- Preclinical Efficacy & Safety:

- Potent Antitumor Activity: MTX110 showed low nanomolar IC50 values (5.34 to 47.96 nM) against DIPG cell lines, similar to this compound. It works by inducing G1 cell cycle arrest and apoptosis [5].

- Significant Survival Benefit: In a patient-derived xenograft rat model of DIPG, CED of MTX110 significantly prolonged survival with no signs of systemic toxicity [5].

- Favorable Pharmacokinetics: After CED infusion into the brain, the tissue half-life of this compound was approximately 2 to 3 hours, and it was effectively distributed without causing significant toxicity in animal models [5] [4].

The following diagram illustrates the workflow and key findings from the CED approach for this compound delivery.

Experimental Protocols for Key Assessments

For researchers, the methodologies used in these studies are critical for designing future experiments.

1. Assessing CNS Penetration in Murine Models [1]

- Drug Administration: Intravenous (IV) injection of this compound (e.g., 15 mg/kg) to ensure accurate dosing.

- Sample Collection: At predetermined time points, collect blood via terminal cardiac puncture and perfuse animals to remove blood from the cerebral vasculature. Remove and weigh the entire brain.

- Bioanalysis: Homogenize brain tissue. Quantify this compound concentration in both plasma and brain homogenate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

- Data Analysis: Calculate the Area Under the Curve (AUC) for plasma and brain concentration versus time. The Brain-to-Plasma AUC ratio is the key metric for evaluating penetration.

2. Evaluating Efficacy of CED-Delivered MTX110 [5]

- In Vitro Potency:

- Cell Viability Assay: Treat patient-derived DIPG cell lines with a range of MTX110 concentrations.

- IC50 Calculation: Determine the half-maximal inhibitory concentration after 72-96 hours.

- Mechanism of Action: Use FACS analysis for cell cycle profiling and caspase 3/7 assays to confirm apoptosis.

- In Vivo Efficacy and Toxicity:

- Animal Model: Use immunocompromised mice or rats bearing orthotopic, patient-derived DIPG xenografts.

- Treatment: Administer MTX110 via CED into the pons/tumor region using an implanted catheter and infusion pump.

- Endpoints: Compare overall survival between treated and control groups. Perform histopathological analysis of the infused brain tissue to assess toxicity and antitumor effects.

References

- 1. This compound penetrates the blood–brain barrier and achieves ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound penetrates the blood-brain barrier and ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central Nervous System Distribution of this compound in ... [sciencedirect.com]

- 4. Singleton et al: The distribution, clearance, and brainstem ... [biodexapharma.com]

- 5. Efficacy of convection enhanced delivery of MTX110 ... [sciencedirect.com]

panobinostat oligodendrocyte lineage gene regulation

Molecular Mechanisms and Gene Regulation

Panobinostat is a potent pan-HDAC inhibitor, primarily targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC6 [1]. By inhibiting these enzymes, it promotes histone hyperacetylation, which opens chromatin structure and modulates the transcription of a wide array of genes [1] [2].

A central finding from preclinical studies is that this compound treatment leads to the downregulation of oligodendrocyte lineage genes [1]. This includes genes critical for the survival and differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes [1]. This effect potentially contributes to its failure to modify disease progression in some models like experimental autoimmune encephalomyelitis (EAE), despite causing immunosuppression [1].

However, in other disease contexts, this modulation of the microenvironment is beneficial. The table below summarizes the key regulatory effects of this compound on oligodendrocytes and related neural cells.

| Cell Type / Process | Effect of this compound | Experimental Context | Citation |

|---|---|---|---|

| Oligodendrocyte Lineage Genes | Downregulation of genes critical for OPC survival and differentiation. | In vitro & in vivo EAE mouse model | [1] |

| Microglia (M1 Phenotype) | Suppresses activation and pro-inflammatory cytokine release via TLR2/MyD88/IRF5 pathway. | In vivo EAE mouse model | [3] |

| Demyelination & Oligodendrocyte Loss | Ameliorates demyelination and loss of oligodendrocytes in the spinal cord. | In vivo EAE mouse model | [3] |

| Astrocyte Activation | Reduces activation in the spinal cord. | In vivo EAE mouse model | [3] |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Potently inhibits tumor cell growth; restores histone acetylation. | Patient-derived cell cultures & xenograft models | [1] [4] |

Experimental Models and Protocols

The effects of this compound on oligodendrocytes have been evaluated in several key experimental models. The following diagrams outline the workflows and core mechanisms from these studies.

Model 1: Experimental Autoimmune Encephalomyelitis (EAE)

This model is commonly used to study multiple sclerosis. The following diagram illustrates the core signaling pathway investigated in the EAE model study [3].

The typical in vivo protocol for this model is as follows [3]:

- EAE Induction: Mice are immunized with myelin oligodendrocyte glycoprotein (MOG) to induce the disease.

- Treatment: this compound is administered daily at a dose of 30 mg/kg via intraperitoneal injection.

- Timeline: Dosing begins around day 13 post-immunization and continues for 16 days.

- Key Assessments:

- Clinical Scoring: Daily evaluation of motor function and disease severity.

- Histopathology: Examination of spinal cord tissue using Luxol Fast Blue (LFB) staining to assess demyelination and immunohistochemistry to quantify oligodendrocyte loss and microglia/astrocyte activation.

- Molecular Analysis: Western blotting or ELISA to measure protein acetylation levels and inflammatory cytokines.

Model 2: Diffuse Intrinsic Pontine Glioma (DIPG)

This compound has shown significant efficacy in preclinical models of DIPG, a lethal pediatric brain cancer where oligodendrocyte precursor lineage is implicated. The diagram below illustrates the general workflow for evaluating this compound in DIPG models [1] [4] [5].

Key in vitro and in vivo protocols include [1] [4] [5]:

- Cell Culture: Use of patient-derived DIPG cell cultures carrying the H3K27M mutation.

- Viability Assays: Cells are treated with a range of this compound concentrations, and viability is measured using assays like CellTiter-Glo over 72 hours to 6 days to determine IC50 values.

- *In Vivo* Models:

- Orthotopic Xenografts: DIPG cells are implanted into the pons of immunodeficient mice.

- Drug Administration: this compound is often delivered via convection-enhanced delivery to overcome the blood-brain barrier, administered twice weekly for three weeks [1].

- Efficacy Readouts: Tumor growth is monitored by bioluminescence imaging; animal survival is a key endpoint.

Therapeutic Implications and Challenges

The dual role of this compound—damaging oligodendrocyte lineage cells yet showing efficacy in cancer and neuroinflammatory models—highlights the importance of context.

- Oncology (DIPG): this compound is a promising therapeutic candidate for DIPG. It is currently being evaluated in several active clinical trials (e.g., NCT02717455) [1] [6] [5]. A major challenge is acquired resistance, which is being addressed by investigating combination therapies with agents like the histone demethylase inhibitor GSK-J4 or the proteasome inhibitor marizomib [1].

- Neuroinflammation (MS): The efficacy of this compound in EAE models appears to be mediated not by remyelination but by targeting the inflammatory microenvironment, specifically by suppressing M1 microglia and oxidative stress [3]. This suggests its potential benefit in neuroinflammatory diseases lies in modulating innate immunity rather than promoting repair.

- Key Challenge: A significant obstacle for treating brain diseases is this compound's limited permeability across the blood-brain barrier, necessitating advanced delivery methods like convection-enhanced delivery for brain tumors [1]. Its broad inhibition profile is also associated with adverse effects, driving research into more selective HDAC inhibitors [1] [2].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Histone Deacetylases in Neurodegenerative Diseases and ... [mdpi.com]

- 3. This compound Attenuates Experimental Autoimmune ... [mdpi.com]

- 4. Transcriptional Dependencies in Diffuse Intrinsic Pontine Glioma [pmc.ncbi.nlm.nih.gov]

- 5. Trial of this compound in Children With Diffuse Intrinsic Pontine ... [clinicaltrials.stanford.edu]

- 6. UCSD Glioma Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

panobinostat FDA approval status multiple myeloma

Regulatory Status and History

The timeline below summarizes the key regulatory events for panobinostat in the United States.

Clinical Trial Data and Efficacy

The FDA's accelerated approval was primarily based on a pre-specified subgroup analysis of the phase III PANORAMA-1 trial (NCT01023308) [1] [2] [3]. The trial enrolled 768 patients with relapsed or relapsed and refractory multiple myeloma who had received 1 to 3 prior lines of therapy [1] [3]. Patients were randomized to receive this compound or placebo, both in combination with bortezomib and dexamethasone [4] [1].

The approval specifically focused on a subgroup of 193 patients who had received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1] [5] [2]. The efficacy data for this subgroup is summarized in the table below.

Table 1: Efficacy Outcomes in the Pre-specified Subgroup (Prior Bortezomib & IMiD) from PANORAMA-1 [1] [5] [6]

| Efficacy Endpoint | This compound + Bortezomib + Dexamethasone (N=94) | Placebo + Bortezomib + Dexamethasone (N=99) |

|---|---|---|

| Median Progression-Free Survival (PFS) | 10.6 months (95% CI, 7.6-13.8) | 5.8 months (95% CI, 4.4-7.1) |

| Hazard Ratio (HR) for PFS | 0.52 (95% CI, 0.36-0.76) | — |

| Overall Response Rate (ORR) | 58.5% - 59% | 41.4% - 41% |

In the overall trial population, the this compound regimen also demonstrated a statistically significant improvement in median PFS compared to the control arm [4] [3].

Mechanism of Action and Synergy

This compound is an oral pan-histone deacetylase (HDAC) inhibitor that blocks the enzymatic activity of HDACs at nanomolar concentrations [1] [7].

- Epigenetic Modulation: HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation, which relaxes chromatin structure and promotes gene transcription, including genes involved in tumor suppression and cell cycle arrest [1] [7].

- Protein Homeostasis Disruption: In multiple myeloma, this compound exhibits cytotoxic synergy with the proteasome inhibitor bortezomib [2] [7]. Myeloma cells are particularly vulnerable to proteasome inhibition due to their high rate of protein production. This compound further disrupts protein degradation pathways, leading to the accumulation of polyubiquitinated proteins and inducing endoplasmic reticulum stress, cell cycle arrest, and apoptosis in transformed cells [1] [7].

The following diagram illustrates this synergistic mechanism of action.

Safety and Toxicity Profile

The clinical use of this compound was associated with a significant and complex safety profile, which was a major consideration throughout its regulatory history [5] [2] [3].

Table 2: Selected Adverse Events (AEs) from the PANORAMA-1 Trial [1] [6] [3]

| Safety Parameter | This compound + Bortezomib + Dexamethasone | Placebo + Bortezomib + Dexamethasone |

|---|---|---|

| Patients with any Serious AE | 60% | 42% |

| Most Common Grade 3/4 AEs | ||

| Thrombocytopenia | 67.4% | 31.4% |

| Lymphopenia | 53.2% | 39.8% |

| Neutropenia | 34.5% | 11.4% |

| Diarrhea | 25.5% | 8.0% |

| Treatment Discontinuation due to AEs | 36% | 20% |

The drug's label included a Boxed Warning for severe diarrhea and severe/fatal cardiac events, including cardiac ischemia, arrhythmias, and ECG changes [1] [5] [6]. It was approved with a Risk Evaluation and Mitigation Strategy (REMS) to inform healthcare professionals about these risks [1] [5] [2].

Rationale for Withdrawal and Research Implications

The withdrawal of this compound from the U.S. market presents a key case study in drug development.

- Failure to Fulfill Accelerated Approval Obligations: The accelerated approval was granted on the condition that the sponsor conduct post-market trials to verify and describe the drug's clinical benefit, particularly its effect on overall survival [2] [8] [9]. Secura Bio, the developer, determined that completing these required confirmatory trials was not feasible [8] [9].

- Risk-Benefit Re-assessment: The combination of a modest clinical benefit (improved PFS but no statistically significant overall survival advantage in the overall population), a significant toxicity burden, and the inability to confirm benefit ultimately led to the decision to withdraw the drug [2] [8] [3].

For the research community, the case of this compound underscores:

- The critical importance of designing feasible post-approval study plans as part of the accelerated approval pathway.

- The challenges of managing novel agents with severe toxicities, even in populations with high unmet need.

- That HDAC inhibition remains a validated target in myeloma, but future drug development may focus on agents with improved therapeutic indices.

References

- 1. Farydak (this compound): First HDAC Inhibitor Approved for ... [pmc.ncbi.nlm.nih.gov]

- 2. FDA Approves this compound for Some Patients with ... [cancer.gov]

- 3. FDA Approves this compound for Multiple Myeloma [onclive.com]

- 4. This compound for the Treatment of Multiple Myeloma [pubmed.ncbi.nlm.nih.gov]

- 5. Farydak for FDA Approves Multiple Myeloma [curetoday.com]

- 6. FDA approves this compound for multiple myeloma [ecancer.org]

- 7. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 8. FDA Approval for this compound in Multiple Myeloma ... [cancernetwork.com]

- 9. Farydak (this compound) FDA Approval History [drugs.com]

panobinostat combination therapy bortezomib dexamethasone

Clinical Evidence and Efficacy Data

The PanBorDex regimen is approved for patients with RRMM who have received at least two prior regimens, including bortezomib and an immunomodulatory agent (IMiD) [1]. The following tables summarize key efficacy and patient demographic data from clinical studies.

Table 1: Key Efficacy Outcomes from Clinical Studies

| Study / Cohort | Patient Population | Median Prior Lines | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

|---|---|---|---|---|---|

| PANORAMA-1 (Pivotal Trial) [1] | Relapsed MM, not bortezomib-refractory | ≥2 prior regimens | Significantly improved vs placebo | 7.8-month improvement vs placebo | - |

| UK Routine Care (2022) [2] [3] | Heavily pre-treated RRMM | 5.6 | 44.2% | 3.4 months | 9.5 months |

| PANEX Trial (2018) [4] | Previously treated myeloma | 4 | 56% | - | - |

Table 2: Baseline Characteristics of the UK Routine Care Cohort (N=61) [2]

| Characteristic | Value |

|---|---|

| Median Age | 72 years |

| Disease Status | 68.9% Refractory |

| Prior Bortezomib Exposure | 95% |

| Prior IMiD Exposure | 100% |

| Double Refractory (PI + IMiD) | 44.3% |

| Prior Daratumumab | 18% |

Application Notes & Experimental Protocols

Patient Selection and Treatment Rationale

- Indication: The regimen is indicated for patients with RRMM who have received ≥2 prior regimens including bortezomib and an IMiD [1].

- Mechanistic Rationale: The combination provides synergistic anti-myeloma activity through simultaneous inhibition of the proteasome and aggresome pathways, leading to irreversible endoplasmic reticulum stress and apoptosis, even in resistant cells [5] [6].

- Pre-clinical Validation: In vivo studies using murine xenograft models have demonstrated that the triple combination results in significant tumor growth inhibition and prolonged survival compared to doublet therapies or single agents [5].

Dosing and Schedule Administration

Clinical practice shows that two-thirds of patients require reduced-dose intensity to manage toxicity. The following workflow illustrates a common dose optimization strategy, supported by the PANEX trial and real-world studies [2] [4].

Table 3: Dosing Protocols and Modifications

| Component | Standard/Full Dose | Attenuated/Reduced Doses | Administration & Schedule |

|---|---|---|---|

| Panobinostat | 20 mg, 3 times per week (e.g., Days 1, 3, 5, 8, 10, 12) [4] | 10 mg, 15 mg, or 20 mg, 2 times per week [2] [3] | Oral, in repeated 21-day cycles. |

| Bortezomib | 1.3 mg/m², twice weekly (e.g., Days 1, 4, 8, 11) [4] | 0.7 mg/m² or 1.0 mg/m², once or twice weekly [2] [3] | Subcutaneous injection is preferred to reduce neuropathy risk [4]. |

| Dexamethasone | 20 mg, on day of/after bortezomib [4] | Per physician's discretion. | Oral/Intravenous. |

Safety and Tolerability Management

The PanBorDex regimen is associated with significant toxicities that require proactive management.

- Hematologic Toxicity: Thrombocytopenia is the most common grade 3-4 adverse event. Management strategies include routine blood monitoring, dose reductions, and platelet transfusions as needed [2] [4].

- Gastrointestinal Toxicity: Diarrhea occurs frequently. Patients should receive prophylactic anti-diarrheal medications, be advised on dietary modifications, and be closely monitored for dehydration [2] [3] [4].

- Other Adverse Events: Other notable grade 3-4 events include fatigue and dehydration. Peripheral neuropathy is less common with subcutaneous administration of bortezomib [4].

Conclusion

The PanBorDex regimen represents an important epigenetic-based therapeutic option for heavily pre-treated RRMM patients. Its clinical application is characterized by:

- Synergistic Mechanism: Offers a scientifically robust, dual-pathway targeting approach [5] [6].

- Proven Efficacy: Demonstrates clinically meaningful responses and disease control in a complex, multi-refractory patient population [2] [3].

- Tolerability Challenges: Requires vigilant toxicity management and the nearly universal use of attenuated dosing schedules in real-world practice to ensure patients can derive benefit while maintaining quality of life [2] [3].

References

- 1. The Role of this compound Plus Bortezomib and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound in combination with bortezomib and ... [pmc.ncbi.nlm.nih.gov]

- 3. UK routine care cohort | PLOS One [journals.plos.org]

- 4. An Expanded Treatment Protocol of this compound Plus ... [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo rationale for the triple combination ... [haematologica.org]

- 6. Molecular mechanisms underlying the clinical efficacy of ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: UPLC Analytical Method Development and Validation for Panobinostat

Introduction

Panobinostat (commercially known as LBH589) is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant clinical efficacy in the treatment of various cancers, including cutaneous T-cell lymphoma, chronic lymphocytic leukemia, and metastatic hepatoblastoma. [1] [2] [3] As a novel chemotherapeutic agent, this compound requires robust analytical methods to ensure its quality, safety, and efficacy in pharmaceutical formulations. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful analytical technique that offers enhanced resolution, sensitivity, and reduced analysis time compared to conventional HPLC methods, making it particularly suitable for quality control in pharmaceutical development and manufacturing.

The development and validation of UPLC methods for this compound are critical for several reasons: to accurately quantify the active pharmaceutical ingredient (API) in dosage forms, to monitor stability under various storage conditions, and to detect and characterize degradation products that may form during manufacturing or storage. Additionally, comprehensive method validation provides assurance that the analytical procedure is suitable for its intended purpose and generates reliable results that meet regulatory standards. This document presents detailed application notes and experimental protocols for UPLC method development, validation, and application for this compound based on current research and regulatory guidelines.

Chromatographic Method Parameters and Conditions

Optimized UPLC Conditions

The development of a UPLC method for this compound requires careful optimization of various chromatographic parameters to achieve optimal separation, resolution, and sensitivity. Based on comprehensive studies, the following conditions have been established for effective separation and quantification of this compound and its degradation products:

Table 1: Optimized UPLC Conditions for this compound Analysis

| Parameter | Specification | Alternative Conditions |

|---|---|---|

| Column | Acquity UPLC Hibar C18 (100 mm × 2.1 mm, 1.8 µm) | Waters Xbridge C18 (50 × 4.6 mm, 3.0 µm) for HPLC [1] |

| Mobile Phase | 0.1% ortho phosphoric acid and acetonitrile (50:50% v/v) [4] | Gradient program with 10 mM ammonium formate buffer (pH 3.0) and ethanol [1] |

| Flow Rate | 0.3 mL/min [4] | 0.5 mL/min for HPLC methods [1] |

| Injection Volume | 3 µL (HPLC) [1] | 1-5 µL (typical for UPLC) |

| Column Temperature | 30°C [4] | Ambient temperature |

| Detection Wavelength | 266 nm [4] | 277 nm for HPLC methods [1] |

| Retention Time | ~1.6 minutes [4] | Varies based on specific method conditions |

Sample Preparation Protocol

Standard Solution Preparation:

- Accurately weigh 7.5 mg of this compound lactate reference standard and transfer to a 50 mL volumetric flask.

- Add approximately 25 mL of diluent (water:acetonitrile, 50:50 v/v) and sonicate for 10 minutes to ensure complete dissolution.

- Dilute to volume with the same diluent to obtain a stock solution with concentration of 150 µg/mL.

- Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with diluent to obtain a working standard solution of 15 µg/mL.

Sample Solution Preparation (Dosage Form):

- For pharmaceutical formulations (inhalation solution, injection), transfer an appropriate amount equivalent to 3 mg of this compound to a 10 mL volumetric flask.

- Add approximately 1 mL of diluent and sonicate for 25 minutes to ensure complete extraction/dissolution.

- Dilute to volume with diluent to obtain a sample stock solution of 300 µg/mL.

- Filter through a 0.22 µm UPLC-compatible syringe filter.

- Transfer 0.5 mL of the filtered solution to a 10 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 15 µg/mL.

Method Validation Results

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The UPLC method for this compound has been validated according to International Conference on Harmonisation (ICH) guidelines Q2(R1) for the following parameters:

Table 2: Method Validation Parameters for this compound UPLC Analysis

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 50-300 µg/mL [4] | Correlation coefficient (r²) ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9998 [4] | RSD ≤ 2% |

| Precision (% RSD) | < 1% [1] [4] | RSD ≤ 2% |

| Accuracy (% Recovery) | 99.28-100.36% [1] | 98-102% |

| Specificity | No interference from degradation products or excipients [4] | Baseline separation of all peaks |

| Retention Time | ~1.6 minutes [4] | Consistent retention time |

| LOD | Not specified for UPLC | Signal-to-noise ratio ≥ 3:1 |

| LOQ | Not specified for UPLC | Signal-to-noise ratio ≥ 10:1 |

System Suitability Testing

System suitability tests are integral to chromatographic methods to ensure adequate performance of the instrumentation. The following parameters should be evaluated before sample analysis:

- Theoretical Plates (Column Efficiency): NLT 2000

- Tailing Factor: NMT 2.0

- Relative Standard Deviation (RSD): NMT 2.0% for replicate injections of standard solution

Forced Degradation Studies and Stability-Indicating Property

Forced degradation studies are critical for demonstrating the stability-indicating properties of the method and for understanding the degradation pathways of this compound. The following protocol outlines the experimental conditions for stress testing:

Experimental Protocol for Forced Degradation

Acidic Degradation:

- Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.

- Add 1 mL of 2 N hydrochloric acid (HCl).

- Reflux at 60°C for 30 minutes [5].

- Cool to room temperature and neutralize with 2 N sodium hydroxide (NaOH).

- Dilute with mobile phase to obtain a final concentration of 15 µg/mL.

- Inject into the UPLC system.

Alkaline Degradation:

- Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.

- Add 1 mL of 2 N sodium hydroxide (NaOH).

- Reflux at 60°C for 30 minutes [5].

- Cool to room temperature and neutralize with 2 N hydrochloric acid (HCl).

- Dilute with mobile phase to obtain a final concentration of 15 µg/mL.

- Inject into the UPLC system.

Oxidative Degradation:

- Transfer 1 mL of this compound stock solution (150 µg/mL) to a stoppered test tube.

- Add 1 mL of 3% hydrogen peroxide (H₂O₂).

- Keep at room temperature for 30 minutes.

- Dilute with mobile phase to obtain a final concentration of 15 µg/mL.

- Inject into the UPLC system.

Thermal Degradation:

- Expose solid this compound to dry heat at 105°C for 6 hours.

- Prepare a solution of the heat-treated sample at 15 µg/mL concentration using mobile phase.

- Inject into the UPLC system.

Photolytic Degradation:

- Expose solid this compound to visible and UV light (overall illumination NLT 1.2 million lux hours and UV energy NLT 200 watt hours/m²).

- Prepare a solution of the light-exposed sample at 15 µg/mL concentration using mobile phase.

- Inject into the UPLC system.

Degradation Profile and Characterization

This compound has been shown to be susceptible to degradation under various stress conditions. Characterization of degradation products using LC-QTOF-MS/MS has revealed three major degradation products (DP-1, DP-2, and DP-3) with proposed mechanistic explanations for their formation [1]. The degradation pathway and products can be visualized as follows:

The workflow for conducting forced degradation studies and method validation follows a systematic approach as illustrated below:

Advanced Methodological Approaches

Analytical Quality by Design (AQbD)

The Analytical Quality by Design (AQbD) approach provides a systematic framework for method development that emphasizes understanding and control of the analytical procedure. Based on the principles outlined in ICH Q8(R2), AQbD implementation for this compound UPLC method involves:

Define Analytical Target Profile (ATP): The ATP should clearly state the method purpose to separate and quantify this compound and its degradation products with a resolution greater than 2.0.

Identify Critical Method Attributes (CMAs): These include resolution between critical pairs, retention time, tailing factor, and theoretical plates.

Risk Assessment: Conduct risk analysis to identify Critical Method Parameters (CMPs) such as mobile phase composition, pH, flow rate, and column temperature that may impact CMAs.

Design of Experiments (DoE): Utilize experimental designs (e.g., Central Composite Design) to establish the relationship between CMPs and CMAs, and to define the method operable design region (MODR).

Control Strategy: Implement a control strategy to ensure the method remains within the defined design space during routine use.

Green Analytical Chemistry Assessment

The Green Analytical Chemistry (GAC) principles have been applied to evaluate the environmental impact of the UPLC method. Assessment tools such as AGREE, GAPI, and Eco-Scale have been used to determine the greenness of the analytical method [1] [5]. The UPLC method demonstrates advantages in greenness compared to conventional HPLC methods due to:

- Reduced solvent consumption (approximately 50-80% reduction)

- Shorter analysis time leading to lower energy consumption

- Use of less toxic solvents such as ethanol as alternatives to acetonitrile

- Minimal waste generation

Applications in Pharmaceutical Analysis and Clinical Context

The validated UPLC method for this compound has significant applications in various aspects of pharmaceutical development and clinical research:

Quality Control of Pharmaceutical Dosage Forms

The method is suitable for routine quality control analysis of this compound in pharmaceutical dosage forms, including:

- Assay and purity testing of bulk drug substance

- Content uniformity testing of finished dosage forms

- In-process control during manufacturing

- Stability testing during shelf-life monitoring

Clinical and Preclinical Applications

Beyond pharmaceutical quality control, this compound analysis has important clinical applications:

- Therapeutic Drug Monitoring: Quantitative analysis of this compound in patient plasma samples to ensure therapeutic levels and minimize toxicity [6].

- Metabolic Studies: Investigation of this compound metabolism and disposition in biological systems.

- Combination Therapy Development: Recent studies have identified this compound as a tailored treatment element for patients with metastatic hepatoblastoma when combined with current induction protocols consisting of cisplatin and doxorubicin [3].

- Mechanism of Action Studies: Proteomic approaches have revealed that HDAC inhibitors like this compound alter transcriptional programs and consequently change the expression of many proteins, which explains their efficacy in certain lymphomas and autoimmune diseases [6].

Conclusion

The UPLC analytical method for this compound presented in this document provides a robust, specific, and accurate approach for the quantification of this compound in pharmaceutical dosage forms. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics across all validation parameters. The stability-indicating property of the method has been proven through forced degradation studies, which reveal that this compound is susceptible to degradation under acidic, basic, and oxidative conditions, but remains stable under thermal and photolytic stress.

The integration of modern methodologies such as AQbD and Green Analytical Chemistry principles enhances the robustness and sustainability of the analytical procedure. The application of this method extends beyond routine quality control to support clinical development, particularly in optimizing combination therapies for metastatic cancers. This method represents a valuable tool for pharmaceutical scientists and researchers working with this important chemotherapeutic agent.

References

- 1. Implementation of green analytical principles to develop ... [sciencedirect.com]

- 2. DNA microarray profiling of genes differentially regulated by ... [pmc.ncbi.nlm.nih.gov]

- 3. Drug prioritization identifies this compound as a tailored ... [jeccr.biomedcentral.com]

- 4. (PDF) STABILITY INDICATING METHOD ... - Academia.edu [academia.edu]

- 5. an innovative approach for RP-UPLC method development of ... [bmcchem.biomedcentral.com]

- 6. Decrypting the molecular basis of cellular drug phenotypes ... [nature.com]

panobinostat forced degradation studies stability indicating

Introduction to Forced Degradation and Panobinostat

Forced degradation studies are essential in drug development, aiming to elucidate the intrinsic stability of an Active Pharmaceutical Ingredient (API) by subjecting it to harsh conditions beyond normal storage environments [1]. These studies help identify degradation products, validate stability-indicating methods, and recommend appropriate storage conditions [1]. This compound (LBH589) is a potent pan-histone deacetylase (HDAC) inhibitor used in oncology. Its core structure contains a hydroxamic acid moiety, a functional group known to be vulnerable to enzymatic hydrolysis in plasma, particularly in certain preclinical species [2]. This application note provides a detailed protocol for the forced degradation of this compound to establish a stability-indicating analytical method.

Proposed Forced Degradation Protocol for this compound

The following conditions are proposed based on ICH guidelines and the chemical structure of this compound.

Table 1: Proposed Forced Degradation Conditions for this compound

| Stress Condition | Proposed Conditions | Anticipated Degradation | Rationale & Structural Target |

|---|---|---|---|

| Acidic Hydrolysis | 0.1-1 N HCl at 60-80°C for 1-7 days | Hydrolytic degradation | Targets hydroxamic acid and other labile bonds like amides. |

| Alkaline Hydrolysis | 0.1-1 N NaOH at 60-80°C for 1-7 days | Hydrolytic degradation | Expected to be a major pathway due to base-catalyzed hydrolysis of the hydroxamic acid. |

| Oxidative Degradation | 1-3% w/v H₂O₂ at room temperature for 1-7 days | N-Oxidation, other oxidative products | Hydroxamic acids and aromatic rings are susceptible to oxidation [3]. |

| Thermal Degradation | Solid-state at 70-105°C for 1-14 days | Pyrolysis, dehydration | Assesses intrinsic stability and helps define storage requirements. |

| Photolytic Degradation | Exposed to UV (~320-400 nm) and visible light per ICH Q1B | Photolysis | Identifies photodegradants for packaging decisions. |

Analytical Methodology for a Stability-Indicating Method

A stability-indicating method must accurately quantify the API without interference from degradation products, excipients, or impurities [1]. Here is a general methodology that can be optimized for this compound.

Table 2: Proposed Analytical Conditions for RP-UPLC Analysis

| Parameter | Proposed Conditions |

|---|---|

| Instrumentation | UPLC system with PDA or MS detector |

| Column | ACQUITY UPLC HSS C18 SB (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase | A: Phosphate buffer (pH ~5.4), B: Acetonitrile [4] |

| Gradient | Initial: 85% A, 15% B → 10 min: 50% A, 50% B → 12 min: 10% A, 90% B → 12.1-15 min: 85% A, 15% B |

| Flow rate | 0.3 - 0.5 mL/min |

| Column temperature | 30-40°C |

| Detection | PDA scan 210-400 nm |

| Injection volume | 1-5 µL |

| Sample concentration | ~ 15 µg/mL [4] |

Method Validation must include specificity (demonstrating separation of degradants from the API and each other), linearity, precision, accuracy, and robustness per ICH Q2(R1) guidelines [1] [4].

Expected Degradation Pathways and Metabolic Stability

The experimental workflow for the forced degradation study is outlined below.

This compound contains a hydroxamic acid group, which is the primary site for degradation. The major pathways are hydrolysis and oxidation.

Hydrolysis: The hydroxamic acid can be cleaved to form its corresponding carboxylic acid and hydroxylamine. This carboxylic acid metabolite is known to be less active and was identified as a significant product in mouse and rat plasma, though not in human plasma [2].

Oxidation: The nitrogen in the hydroxamic acid group or the oxygen in the aromatic methoxy groups can undergo oxidation to form N-oxides or other oxidative products, similar to the degradation pathway observed for the drug posaconazole [3].

Critical Note on Species Difference: It is crucial to note that this compound shows significant interspecies differences in plasma stability. It degrades rapidly in vitro in matrices from some mouse strains (like FVB) due to enzymatic activity (e.g., carboxylesterase 1c), but it is stable in human plasma [2]. Therefore, human plasma or simulated biological fluids should be used for degradation studies intended to predict human in vivo stability.

The relationship between this compound's structure, its degradation pathways, and the key enzymatic degradation is visualized below.

Regulatory Considerations and Mass Balance

Forced degradation studies are a regulatory expectation per ICH guidelines Q1A(R2) and Q2(R1) [1]. The goal is to develop a method that can reliably detect and quantify changes in the API's purity profile over time.

- Specificity: The method must demonstrate that the this compound peak is pure and resolved from all degradation peaks, proving "peak homogeneity" [1].

- Mass Balance: A critical concept is achieving mass balance, which is the reconciliation of the assayed value of the API with the total amount of degradation products and impurities observed. Achieving 98-102% mass balance is ideal and confirms that all major degradants have been accounted for by the analytical method [1].

Conclusion

While this compound's stability profile indicates specific vulnerabilities, particularly hydrolysis of its hydroxamic acid group, a systematic forced degradation study as outlined herein is vital. Such a study will lead to a validated stability-indicating method, ensuring the drug's safety, efficacy, and quality throughout its shelf life. The notable interspecies difference in metabolic stability underscores the importance of using human-relevant matrices during these studies for accurate prediction of human in vivo performance.

References

- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Pharmacokinetics of this compound: Interspecies Difference in ... [pmc.ncbi.nlm.nih.gov]

- 3. Stability-indicating HPLC method development and structural elucidation of novel degradation products in posaconazole injection by LC-TOF/MS, LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Integrating green analytical chemistry and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Panobinostat in In Vitro Cancer Research

Introduction to Panobinostat and Its Research Applications

This compound (known commercially as Farydak and previously as LBH589) is a potent pan-histone deacetylase inhibitor (pan-HDACi) that targets class I, II, and IV HDAC enzymes at nanomolar concentrations. This hydroxamic acid-based compound exerts its anti-cancer effects through epigenetic modulation, primarily by inhibiting histone deacetylases, leading to accumulation of acetylated histones and subsequent alterations in gene expression patterns in cancer cells. The drug has received FDA approval for the treatment of multiple myeloma and is currently under extensive preclinical investigation for various solid and hematological malignancies.

The multifaceted mechanism of this compound includes induction of histone acetylation, increased p21 cell cycle protein expression, enhancement of pro-apoptotic factors (such as caspase-3/7 activity and cleaved PARP), decreased levels of anti-apoptotic factors (Bcl-2 and Bcl-XL), and modulation of immune response markers including PD-L1 and IFN-γR1. Research indicates that this compound's therapeutic effects are mediated through sub-pathways involving proteasome degradation, endoplasmic reticulum stress, cell cycle arrest, and promotion of intrinsic and extrinsic apoptosis, along with tumor microenvironment remodeling and angiogenesis inhibition [1]. These diverse mechanisms make this compound a valuable tool for both basic cancer biology research and translational drug development.

This compound Cytotoxicity and Anti-Proliferation Assays

MTT Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing this compound-induced cytotoxicity and metabolic inhibition:

- Cell seeding: Plate cells at a density of 5 × 10⁴ cells per well in 96-well plates and allow to adhere overnight [2].

- Drug treatment: Prepare this compound in DMSO and apply to cells in increasing concentrations (typically ranging from 5 nM to 100 μM in 1:3 dilutions). Include DMSO-only controls (final concentration not exceeding 1% v/v) to account for solvent effects [2] [3].

- Incubation: Treat cells for 48 hours under standard culture conditions (37°C, 5% CO₂) [2].

- Viability measurement: Add MTT reagent to a final concentration of 1 mM and incubate for 4 hours to allow formazan crystal formation. Dissolve crystals using 10% SDS with 10 mM HCl [3].

- Analysis: Measure optical densities at 590 nm using a microplate reader. Calculate half-maximal inhibitory concentrations (IC₅₀) and area under the curve (AUC) values using nonlinear regression of drug response curves plotted in relation to DMSO controls [2].

CCK-8 Viability Assay Protocol

The Cell Counting Kit-8 (CCK-8) provides an alternative method for viability assessment with enhanced sensitivity:

- Cell preparation: Seed H22 and HepG2 cells at 6 × 10³ cells per well in 96-well plates and incubate for 12 hours [4].

- Drug treatment: Treat cells with this compound concentrations typically ranging from 1-150 nM in DMSO (final DMSO concentration of 1% v/v) [4].

- Detection: After 24-hour incubation, add CCK-8 reagent directly to cells and incubate for 1 hour at 37°C [4].

- Measurement: Record absorbances at 450 nm using a plate reader. Calculate cell viabilities and IC₅₀ values using appropriate statistical software [4].

Real-Time Cell Analysis (xCELLigence)

For dynamic monitoring of this compound effects on cell proliferation:

- Setup: Seed 10⁴ cells per well in 96x E-Plates and monitor using the xCELLigence system until log growth phase is achieved (approximately 18-24 hours) [5].

- Treatment: Add this compound at concentrations of 25, 50, and 100 nM or DMSO control, making up to 200 μL complete media [5].

- Monitoring: Continuously measure cell index (CI) for ≥70 hours following treatment. Normalize CI at the experiment endpoint to account for cellular indicators such as cell-cell attachment, cell number, and cell size [5].

Table 1: Summary of this compound Cytotoxicity Across Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ Values | Treatment Duration | Reference |

|---|---|---|---|---|---|

| Hepatoblastoma PDX lines | Liver cancer | MTT | Low nanomolar range | 48 hours | [2] |

| H22 | Hepatocellular carcinoma | CCK-8 | ~9 nM | 24 hours | [4] |

| HepG2 | Hepatocellular carcinoma | CCK-8 | ~9 nM | 24 hours | [4] |

| SK-N-SH | Neuroblastoma | MTT | ~20 nM | 48 hours | [3] |

| A375, HeLa, HepG2, Huh7 | Various carcinomas | xCELLigence | 25-100 nM (growth inhibition) | 70+ hours | [5] |

| High-risk neuroblastoma lines | Neuroblastoma | MTT | 2.5-20 nM (in combination) | 48 hours | [3] |

Analysis of this compound Mechanism of Action

Cell Cycle Analysis Protocol

This compound induces cell cycle arrest at multiple phases, which can be quantified through DNA content analysis:

- Treatment: Seed cells at 5 × 10⁵ cells per well in 6-well plates. After 12-hour incubation, treat with this compound (typically 9 nM) or DMSO control for 12-24 hours [4].

- Fixation: Harvest cells and fix with ice-cold 70% ethanol for 2 hours (or 24 hours for neuroblastoma cells) [4] [3].

- Staining: Centrifuge fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (50 μg/mL), Triton X-100 (0.1%, v/v), and DNase-free RNase (1 μg/mL) [3].

- Analysis: Determine DNA contents by flow cytometry (FACS Calibur or similar). Perform cell cycle analysis using appropriate software (e.g., ModFit LT) to quantify distribution in G₀/G₁, S, and G₂/M phases [3].

This compound typically induces G₂/M phase arrest in hepatoblastoma and neuroblastoma models, with corresponding decreases in G₀/G₁ populations. This effect is mediated through p21 upregulation and modulation of cyclin-dependent kinase activity [1] [3].

Apoptosis Detection Protocols

Annexin V/Propidium Iodide Staining:

- Treatment: Expose cells to this compound (typically 2.5-80 nM for neuroblastoma, 9 nM for HCC) for 24-48 hours [4] [3].

- Staining: Harvest cells and stain with Annexin V-FITC and PI according to manufacturer protocols (e.g., Pacific Blue Annexin V/7-AAD Detection Kit) [5].

- Analysis: Analyze by flow cytometry, gating to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

Caspase 3/7 Activation Assay:

- Detection: Use CellEvent Caspase-3/7 Green Detection Reagent according to manufacturer instructions to identify cells positive for active caspase-3/7 substrates [2].

- Visualization: Capture images using fluorescence microscopy (EVOS M7000 imaging system or similar) [2].

This compound treatment consistently induces dose-dependent apoptosis across various cancer models, characterized by phosphatidylserine externalization, caspase activation, and PARP cleavage [2] [1] [3].

Western Blot Analysis for Mechanism Elucidation

- Protein extraction: Prepare whole cell lysates using RIPA buffer supplemented with protease inhibitors. Quantify proteins using colorimetric assays (e.g., Bio-Rad Protein Assay) [2] [6].

- Electrophoresis: Separate 20-40 μg of proteins on 4-20% gradient gels or 10% SDS-PAGE gels at 80-120 V for 1-2 hours [2] [4].

- Transfer: Electrophoretically transfer proteins to nitrocellulose or PVDF membranes at 30 V for 2 hours or 200 mA for 90 minutes [6] [4].

- Antibody incubation: Block membranes for 1 hour, then incubate with primary antibodies overnight at 4°C. Common targets include acetylated histones, p21, CHK1, Bcl-2, Bcl-XL, cleaved PARP, and caspase fragments [2] [1] [3].

- Detection: Incubate with appropriate secondary antibodies for 1-2 hours, then visualize using enhanced chemiluminescence detection reagents [2].

Table 2: Key Molecular Changes Following this compound Treatment in Various Cancer Models

| Molecular Parameter | Change After this compound | Functional Consequence | Cancer Models Observed |

|---|---|---|---|

| Histone acetylation | Increased | Chromatin relaxation, altered gene expression | Multiple myeloma, neuroblastoma, HCC [6] [1] |

| p21 expression | Upregulated | Cell cycle arrest | Neuroblastoma, hepatoblastoma, HCC [1] [3] |

| CHK1 expression | Downregulated | G₂ checkpoint abrogation | Neuroblastoma [3] |

| Bcl-2/Bcl-XL | Decreased | Promoted apoptosis | Multiple cancer types [1] |

| Caspase-3/7 activity | Increased | Execution of apoptosis | Hepatoblastoma, neuroblastoma, HCC [2] [1] |

| MYC oncoprotein | Obstructed | Growth inhibition | Hepatoblastoma [2] |

Combination Therapy Protocols

This compound with Chemotherapeutic Agents

The combination of this compound with DNA-damaging chemotherapeutic agents demonstrates synergistic anti-tumor activity:

- Protocol for neuroblastoma: Treat high-risk neuroblastoma cell lines (SK-N-AS, SK-N-DZ, SK-N-SH, SK-N-BE(2)) with this compound (2.5-20 nM) in combination with cisplatin (0-32 μM), doxorubicin (0-4 μM), or etoposide (0-32 μM) for 48 hours [3].

- Assessment: Evaluate combination effects using MTT viability assays. Quantify drug interactions through isobologram analysis and calculate combination indices (CI) using software such as CompuSyn, where CI<1 indicates synergy, CI=1 additive effects, and CI>1 antagonism [3].

- Hepatoblastoma applications: Combine this compound with the SIOPEL 4 regimen (cisplatin and doxorubicin) at low nanomolar levels, demonstrating high synergy in patient-derived xenograft models [2].

These combinations result in cooperative induction of apoptosis and abrogation of G₂ cell cycle checkpoint through downregulation of CHK1 and its downstream pathway [3].

This compound with Immunotherapy

NK Cell Combination Protocol:

- Pretreatment: Incubate tumor cells (A375, HeLa, HepG2, Huh7) with 50 nM this compound or vehicle for 12-18 hours [5].

- NK cell preparation: Isolate primary human NK cells from PBMCs using Ficoll-Hypaque density gradient centrifugation. Activate and expand using commercial NK cell activation kits over 21 days [5].

- Cocytolysis assay: Gently remove this compound media, replace with complete media, and add NK cells at various effector:target ratios (E:T) [5].

- Assessment: Monitor cytolysis in real-time using xCELLigence system, measuring cell index every 15 minutes. Compare this compound-pretreated cells versus control cells [5].

This compound enhances NK-mediated cytolysis by increasing expression of cell adhesion molecules, promoting conjugate formation between NK and tumor cells, and modulating NK cell-activating receptors and their ligands on tumor cells [5].

Specialized Applications and Advanced Models

Three-Dimensional Spheroid Cultures

- Spheroid formation: Seed 1 × 10³ cells in 100 μL per well into ultra-low attachment round-bottom 96-well plates and culture for 5 days until spheroids form [2].

- Treatment: Add 1 nM this compound or DMSO control to established spheroids and culture for 4 days [2].